molecular formula C5H3F2NOS B6237508 5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde CAS No. 1780912-17-5

5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B6237508
CAS No.: 1780912-17-5
M. Wt: 163.1
InChI Key:
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Description

5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts such as copper or nickel .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize commercially available starting materials and optimize reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator of certain biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

CAS No.

1780912-17-5

Molecular Formula

C5H3F2NOS

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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